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molecular formula C15H22N2O3 B3258901 1-Boc-4-(3-pyridinyloxy)piperidine CAS No. 310881-47-1

1-Boc-4-(3-pyridinyloxy)piperidine

Cat. No. B3258901
M. Wt: 278.35 g/mol
InChI Key: GZNGDYNVUDCLJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06627648B1

Procedure details

A cold (0-5° C.), stirring solution of 3-(N-(tert-butoxycarbonyl)-4-piperidinyloxy)pyridine (500 mg, 1.796 mmol) in anisole (8 mL) was treated with trifluoroacetic acid (8 mL, 11.84 g, 103.8 mmol). The resulting solution was stirred for 30 min. The volatiles were removed on a rotary evaporator, and the residue was neutralized and basified to pH 9 with solid K2CO3 and water. The mixture was extracted with chloroform (4×20 mL). The combined chloroform extracts were dried (K2CO3), filtered and concentrated. The crude product was purified by column chromatography over silica gel, eluting with chloroform-acetone (9:1, v/v). Selected fractions were collected and concentrated to give 260 mg (81.2%) of an off-white, viscous liquid.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][CH:11]([O:14][C:15]2[CH:16]=[N:17][CH:18]=[CH:19][CH:20]=2)[CH2:10][CH2:9]1)=O)(C)(C)C.FC(F)(F)C(O)=O>C1(OC)C=CC=CC=1>[NH:8]1[CH2:13][CH2:12][CH:11]([O:14][C:15]2[CH:16]=[N:17][CH:18]=[CH:19][CH:20]=2)[CH2:10][CH2:9]1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)OC=1C=NC=CC1
Name
Quantity
8 mL
Type
solvent
Smiles
C1(=CC=CC=C1)OC
Step Two
Name
Quantity
8 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Stirring
Type
CUSTOM
Details
The resulting solution was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles were removed on a rotary evaporator
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with chloroform (4×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined chloroform extracts were dried (K2CO3)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography over silica gel
WASH
Type
WASH
Details
eluting with chloroform-acetone (9:1
CUSTOM
Type
CUSTOM
Details
Selected fractions were collected
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give 260 mg (81.2%) of an off-white, viscous liquid

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
N1CCC(CC1)OC=1C=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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